Benzoclidine hydrochloride
Benzoclidine hydrochloride
OXYLIDIN(cas 7348-26-7) is a weak AChR antagonist. Phenyl analog of ACECLIDINE. Hypotensive. Antiarrhythmic. Sedative (cortex and reticulum). Good penetration of biological membranes. Quinuclidine derivative,, synthetic. No actual mechanism of biological action is known. weak antagonist of M and N cholinoreceptors. changes the electrical activity of the brain. weak spasmolytic. causes hypotension due to moderate ganglioblocking and adrenolytic activity. sedative; enhances narcotics, hypnotics, analgesics and local anesthetics action. good penetration of biological membrane. does not relax skeletal muscles.
Brand Name:
Vulcanchem
CAS No.:
7348-26-7
VCID:
VC21285786
InChI:
InChI=1S/C14H17NO2.ClH/c16-14(12-4-2-1-3-5-12)17-13-10-15-8-6-11(13)7-9-15;/h1-5,11,13H,6-10H2;1H
SMILES:
C1CN2CCC1C(C2)OC(=O)C3=CC=CC=C3.Cl
Molecular Formula:
C14H18ClNO2
Molecular Weight:
267.75 g/mol
Benzoclidine hydrochloride
CAS No.: 7348-26-7
Cat. No.: VC21285786
Molecular Formula: C14H18ClNO2
Molecular Weight: 267.75 g/mol
Purity: min. 98%. (TLC [MeOH-NH3 25% (10:1), Rf: 0.41, Sulifol]).
* For research use only. Not for human or veterinary use.

Specification
Description | OXYLIDIN(cas 7348-26-7) is a weak AChR antagonist. Phenyl analog of ACECLIDINE. Hypotensive. Antiarrhythmic. Sedative (cortex and reticulum). Good penetration of biological membranes. Quinuclidine derivative,, synthetic. No actual mechanism of biological action is known. weak antagonist of M and N cholinoreceptors. changes the electrical activity of the brain. weak spasmolytic. causes hypotension due to moderate ganglioblocking and adrenolytic activity. sedative; enhances narcotics, hypnotics, analgesics and local anesthetics action. good penetration of biological membrane. does not relax skeletal muscles. |
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CAS No. | 7348-26-7 |
Molecular Formula | C14H18ClNO2 |
Molecular Weight | 267.75 g/mol |
IUPAC Name | 1-azabicyclo[2.2.2]octan-3-yl benzoate;hydrochloride |
Standard InChI | InChI=1S/C14H17NO2.ClH/c16-14(12-4-2-1-3-5-12)17-13-10-15-8-6-11(13)7-9-15;/h1-5,11,13H,6-10H2;1H |
Standard InChI Key | DGPMCYQIJOUUFY-UHFFFAOYSA-N |
SMILES | C1CN2CCC1C(C2)OC(=O)C3=CC=CC=C3.Cl |
Canonical SMILES | C1CN2CCC1C(C2)OC(=O)C3=CC=CC=C3.Cl |
Appearance | colorless crystal powder. |
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